(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide
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Overview
Description
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound, featuring a benzo[d]thiazole core with an acetamido and allyl group, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core is synthesized by the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Acetamido Group: The acetamido group is introduced by reacting the benzo[d]thiazole derivative with acetic anhydride in the presence of a base such as pyridine.
Allylation: The allyl group is introduced through a nucleophilic substitution reaction using an allyl halide.
Formation of the Ylidene Linkage: The final step involves the condensation of the acetamido-allylbenzo[d]thiazole derivative with cinnamaldehyde under basic conditions to form the (Z)-ylidene linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the ylidene linkage, converting it to a saturated amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against breast and lung cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide involves its interaction with various molecular targets:
Antibacterial Activity: Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the disruption of microtubule dynamics.
Antifungal Activity: Disrupts fungal cell membrane integrity by binding to ergosterol.
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its antibacterial and cytotoxic activities.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Exhibits antimycobacterial and anticancer properties.
3-methylbenzo[d]thiazol-methylquinolinium derivatives: Known for their antibacterial activity.
Uniqueness
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications in different fields.
Properties
IUPAC Name |
(E)-N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-3-13-24-18-11-10-17(22-15(2)25)14-19(18)27-21(24)23-20(26)12-9-16-7-5-4-6-8-16/h3-12,14H,1,13H2,2H3,(H,22,25)/b12-9+,23-21? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYVBZKVUYOXQE-VDACRGRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CC=C3)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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